[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride
Overview
Description
[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride: is a versatile chemical compound with the molecular formula C7H13N3.2ClH and a molecular weight of 212.12 g/mol . This compound is known for its unique structure, which includes an imidazole ring, making it valuable in various scientific research applications.
Mechanism of Action
Target of Action
For instance, imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It’s also worth noting that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . The interaction of these compounds with their targets often results in changes that lead to their various biological activities.
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects that contribute to their therapeutic potential.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride can be achieved through several methods, including:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the imidazole ring and achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the imidazole ring .
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology : It is used in the study of enzyme mechanisms and as a ligand in biochemical assays. Medicine : The compound has potential therapeutic applications, including antimicrobial and anticancer activities . Industry : It is used in the development of new materials, such as polymers and catalysts.
Comparison with Similar Compounds
- [3-(2-methyl-1H-imidazol-1-yl)propyl]amine dihydrochloride
- (3-Imidazol-1-yl-propyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
Uniqueness: What sets [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with biological molecules and metal ions. This makes it particularly valuable in medicinal chemistry and catalysis.
Properties
IUPAC Name |
1-imidazol-1-ylbutan-2-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-7(8)5-10-4-3-9-6-10;;/h3-4,6-7H,2,5,8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANYVLXUUFQFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CN=C1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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